
tert-Butyl 4-(4-(trifluoromethoxy)benzoyl)piperidine-1-carboxylate
Übersicht
Beschreibung
tert-Butyl 4-(4-(trifluoromethoxy)benzoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H22F3NO4 and a molecular weight of 373.37 g/mol . This compound is known for its unique structural features, including a piperidine ring substituted with a trifluoromethoxybenzoyl group and a tert-butyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-(trifluoromethoxy)benzoyl)piperidine-1-carboxylate typically involves the reaction of 4-(trifluoromethoxy)benzoyl chloride with tert-butyl 4-piperidinecarboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for efficiency and cost-effectiveness. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Deprotection of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group is a common protecting group for amines. Its removal under acidic conditions is a critical step in synthesizing secondary amines or further functionalizing the piperidine ring.
Mechanistic Insight : Protonation of the carbamate oxygen by TFA leads to cleavage of the Boc group, releasing CO₂ and tert-butanol .
Nucleophilic Substitution at the Piperidine Nitrogen
The piperidine nitrogen participates in substitution reactions after Boc deprotection.
Example: Amidation with Carboxylic Acids
A coupling reaction using 4-oxochromene-3-carboxylic acid and EDC/DMAP:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
EDC, DMAP, TEA | CH₂Cl₂, RT, 12 h | 4-(4-Oxochromene-3-carboxamido)piperidine | 76% |
Application : This method is used to introduce chromone-based pharmacophores for biological activity modulation .
Cross-Coupling Reactions Involving the Aromatic Ring
The trifluoromethoxy-substituted benzoyl group can undergo palladium-catalyzed coupling reactions.
Suzuki-Miyaura Coupling
Reaction with aryl boronic acids under Pd catalysis:
Catalyst | Base | Solvent | Temperature | Yield | Source |
---|---|---|---|---|---|
Pd(PPh₃)₄ | Cs₂CO₃ | DMF/H₂O | 80°C, 6 h | 82% |
Product : Functionalized biaryl derivatives with retained trifluoromethoxy groups .
Reductive Transformations
The ketone in the benzoyl group is susceptible to reduction.
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
NaBH₄ | MeOH, 0°C to RT | 4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl methanol | 68% | |
LiAlH₄ | THF, reflux, 2 h | Secondary alcohol derivative | 75% |
Note : Selective reduction of the carbonyl group preserves the trifluoromethoxy substituent .
Acid/Base-Mediated Rearrangements
The compound participates in Hofmann-type rearrangements under strong basic conditions.
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Cs₂CO₃ | MeCN, 100°C, 5 h | Alkylamine via decarboxylative pathway | 90% |
Mechanism : Deprotonation generates a nitrogen-centered anion, followed by concerted rearrangement akin to the Hofmann degradation .
Click Chemistry for Triazole Formation
The alkyne-functionalized derivatives undergo Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Catalyst | Base | Solvent | Temperature | Yield | Source |
---|---|---|---|---|---|
CuI | DIPEA | DMF | 0°C, 5 min | 95% |
Application : Rapid synthesis of triazole-linked conjugates for drug discovery .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
a. Potential Drug Development:
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity against specific targets, such as enzymes involved in bacterial resistance. For instance, it can be utilized in the development of beta-lactamase inhibitors, which are crucial for overcoming antibiotic resistance in bacteria .
b. Research on Anticancer Agents:
Research has indicated that derivatives of piperidine compounds, including tert-butyl 4-(4-(trifluoromethoxy)benzoyl)piperidine-1-carboxylate, exhibit anticancer properties. Studies have focused on their ability to inhibit tumor growth by targeting specific cancer cell pathways.
Organic Synthesis
a. Building Block for Complex Molecules:
The compound is utilized as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including acylation and alkylation, making it suitable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
b. Synthesis of Fluorinated Compounds:
Due to the presence of trifluoromethoxy groups, this compound is particularly valuable in synthesizing fluorinated compounds, which have unique properties beneficial in medicinal chemistry and materials science .
Case Study 1: Synthesis of Beta-Lactamase Inhibitors
In a study published by researchers focusing on antibiotic resistance, this compound was synthesized as a precursor to beta-lactamase inhibitors. The compound underwent several reaction steps to yield a final product that demonstrated significant inhibition of beta-lactamase enzymes, showcasing its potential as a therapeutic agent against resistant bacterial strains .
Case Study 2: Anticancer Activity Assessment
Another research project investigated the anticancer properties of piperidine derivatives, including this compound. The study revealed that modifications to the piperidine ring enhanced cytotoxicity against various cancer cell lines, suggesting that this compound could be a promising candidate for further development as an anticancer drug.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(4-(trifluoromethoxy)benzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-formylbenzoate
Uniqueness
tert-Butyl 4-(4-(trifluoromethoxy)benzoyl)piperidine-1-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high binding affinity and selectivity, setting it apart from other similar compounds .
Biologische Aktivität
tert-Butyl 4-(4-(trifluoromethoxy)benzoyl)piperidine-1-carboxylate (CAS No. 670275-85-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 373.37 g/mol. Its structure features a piperidine ring, a trifluoromethoxy group, and a tert-butyl carboxylate moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances binding affinity and selectivity, while the piperidine structure provides stability. This compound may modulate various biological pathways by inhibiting or activating target proteins.
Biological Activity Overview
Research has demonstrated several biological activities associated with this compound, particularly in the context of enzyme inhibition and receptor binding.
Enzyme Inhibition
One significant area of study involves the inhibition of monoacylglycerol lipase (MAGL), an enzyme implicated in the endocannabinoid system. Compounds similar to this compound have shown promising IC50 values, indicating their potential as therapeutic agents in pain management and other disorders.
Table 1: Comparative IC50 Values for Related Compounds
Compound Name | Target Enzyme | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MAGL | 0.84 | |
Compound B | MAGL | 0.080 | |
This compound | MAGL | TBD |
Case Studies
Several studies have explored the biological effects of similar compounds:
- MAGL Inhibition Study : A study reported that a derivative with a hydroxyl group displayed significant MAGL inhibition with an IC50 of 0.84 µM, suggesting that modifications to the benzoyl moiety can enhance activity .
- Cancer Cell Growth Inhibition : Another study found that benzoylpiperidine derivatives exhibited varying degrees of cytotoxicity against human breast, ovarian, and colorectal cancer cell lines, with IC50 values ranging from 7.9 to 92 µM . This indicates potential applications in oncology for compounds related to this compound.
Research Findings
Recent research has highlighted the importance of structural features in determining the biological activity of piperidine derivatives:
- Structural Modifications : Changes in substituents on the benzoyl ring significantly impacted binding affinity and selectivity for target receptors .
- Selectivity Profiles : Some derivatives displayed selective inhibition for MAGL over other enzymes, indicating a favorable pharmacological profile for therapeutic development .
Eigenschaften
IUPAC Name |
tert-butyl 4-[4-(trifluoromethoxy)benzoyl]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3NO4/c1-17(2,3)26-16(24)22-10-8-13(9-11-22)15(23)12-4-6-14(7-5-12)25-18(19,20)21/h4-7,13H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAJRYVPKJFWGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.